
Icarrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icariin is a chemical compound classified as a prenylated flavonol glycoside, a type of flavonoid. It is the 8-prenyl derivative of kaempferol 3,7-O-diglucoside. Icariin is known for its aphrodisiac effects and is used in traditional Chinese medicine to enhance erectile function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Icariin can be synthesized through various methods. One approach involves the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids to icariin using fungal α-L-rhamnosidase . This method involves regioselective hydrolysis of the terminal rhamnose of epimedin C to produce icariin with a high molar conversion rate. Another method involves the use of a gradient elution process with specific solvent conditions .
Industrial Production Methods: Industrial production of icariin often involves the extraction of Epimedium Folium flavonoids followed by biotransformation using recombinant enzymes. For example, the biotransformation of epimedin C to icariin can be achieved using recombinant Komagataella phaffii GS115 cells . This method enhances the concentration of Epimedium Folium flavonoids and improves the yield of icariin.
Análisis De Reacciones Químicas
Types of Reactions: Icariin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of icariin to icaritin using α-L-rhamnosidase and β-glucosidase . This reaction involves the removal of glycoside groups to produce the aglycone form, icaritin.
Common Reagents and Conditions: Common reagents used in the hydrolysis of icariin include α-L-rhamnosidase and β-glucosidase. The reaction conditions typically involve the use of whole-cell catalysis with optimized enzyme concentrations and reaction times .
Major Products: The major product formed from the hydrolysis of icariin is icaritin, which has higher bioactivity and is used in various therapeutic applications .
Aplicaciones Científicas De Investigación
Icariin has diverse scientific research applications in chemistry, biology, medicine, and industry. In chemistry, icariin is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, icariin is known for its osteogenic effects, promoting bone formation and regeneration . In medicine, icariin is investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and neurodegenerative disorders . Additionally, icariin is used in the development of nanoplatforms for targeted drug delivery and tissue regeneration .
Mecanismo De Acción
Icariin exerts its effects through various molecular targets and pathways. It activates the PI3K-AKT and Nrf-2 signaling pathways, which are involved in anti-osteoporosis, anti-inflammation, and anti-oxidative stress effects . Icariin also inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells . In the treatment of Alzheimer’s disease, icariin regulates the sphingolipid signaling pathway via the PRKCA/TNF/TP53/AKT1/RELA/NFKB1 axis .
Comparación Con Compuestos Similares
Icariin is often compared with other flavonoid compounds such as baohuoside I, icariside II, and icaritin. These compounds share similar structures but differ in their glycoside groups and bioactivities . Icariin is more potent than other flavonoid compounds in promoting osteogenic differentiation and maturation of osteoblasts . Additionally, icariin has unique anti-inflammatory and anti-cancer properties that distinguish it from other similar compounds .
List of Similar Compounds:- Baohuoside I
- Icariside II
- Icaritin
- Epimedin A
- Epimedin B
- Epimedin C
Propiedades
Fórmula molecular |
C33H40O15 |
|---|---|
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33+/m0/s1 |
Clave InChI |
TZJALUIVHRYQQB-QRBCVLSMSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
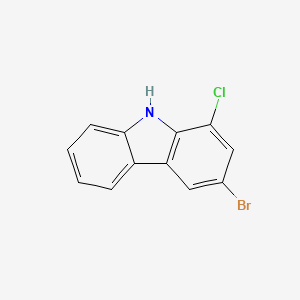
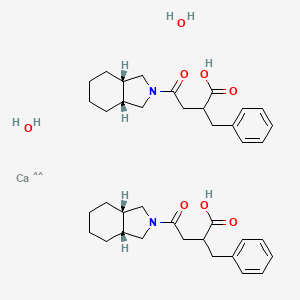
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
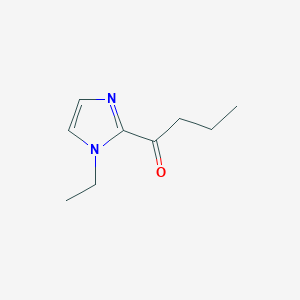
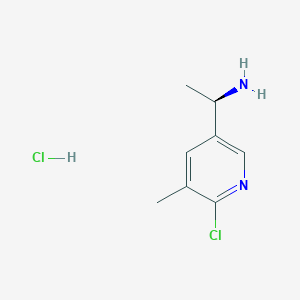

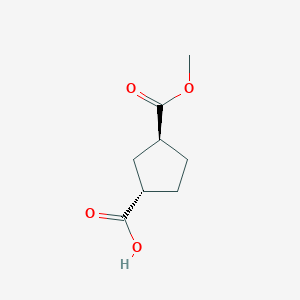
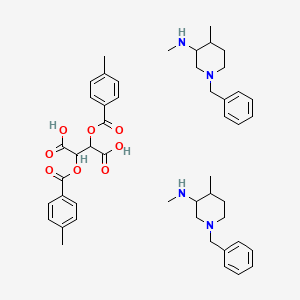
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)
![2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12822546.png)
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B12822556.png)

